N-{2-[(diallylamino)carbonyl]phenyl}-2-methylbenzamide
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Overview
Description
The study of benzamides and their derivatives, including N-{2-[(diallylamino)carbonyl]phenyl}-2-methylbenzamide, is significant in the field of organic chemistry due to their diverse chemical reactions and properties. Benzamides are known for their applications in the synthesis of various organic compounds, serving as key intermediates in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
Benzamide derivatives, including those with dialkylamino groups, can be synthesized through various routes. One common method involves palladium-catalyzed carbonylation reactions, leading to functionalized benzamide derivatives under specific conditions (Mancuso et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using X-ray crystallography, revealing details about bond lengths, angles, and overall molecular conformation. Studies on similar compounds highlight the influence of substituents on the molecular geometry and the steric interactions within the molecule (Fong et al., 1996).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including electrophilic substitution, nucleophilic acyl substitution, and oxidation. The presence of the diallylamino group could influence the reactivity, making it susceptible to specific transformations, such as nucleophilic attack or coordination with transition metals (Egli et al., 2007).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting point, solubility, and crystal structure, are influenced by their molecular structure. The introduction of substituents like the diallylamino group can alter these properties, affecting their solubility in organic solvents or water (Gowda et al., 2008).
Chemical Properties Analysis
Benzamide derivatives exhibit a range of chemical properties, including acidity of the amide hydrogen, reactivity of the carbonyl group, and the potential for hydrogen bonding. These properties are crucial for understanding the compound's behavior in chemical reactions and its interactions with other molecules (Mirallai et al., 2013).
properties
IUPAC Name |
N-[2-[bis(prop-2-enyl)carbamoyl]phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-14-23(15-5-2)21(25)18-12-8-9-13-19(18)22-20(24)17-11-7-6-10-16(17)3/h4-13H,1-2,14-15H2,3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHXZTWHKRYFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(diallylamino)carbonyl]phenyl}-2-methylbenzamide |
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